molecular formula C26H21N3O4S2 B3223718 4-Methoxy-3-(((3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)methyl)benzaldehyde CAS No. 1223754-99-1

4-Methoxy-3-(((3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)methyl)benzaldehyde

Cat. No. B3223718
CAS RN: 1223754-99-1
M. Wt: 503.6
InChI Key: JBYMVFBKBHMDMX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes several functional groups such as methoxy, benzyl, dihydropyrido, thieno, pyrimidin, thio, and benzaldehyde groups . These groups are common in many organic compounds and have various properties and reactivities.


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups . The exact structure would depend on the specific arrangement and connectivity of these groups.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the methoxy and benzyl groups could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Properties such as density, boiling point, and solubility would be influenced by factors like molecular weight, polarity, and intermolecular forces .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and reactivity. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

4-methoxy-3-[[5-[(4-methoxyphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanylmethyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O4S2/c1-32-19-8-5-16(6-9-19)13-29-25(31)23-22(20-4-3-11-27-24(20)35-23)28-26(29)34-15-18-12-17(14-30)7-10-21(18)33-2/h3-12,14H,13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYMVFBKBHMDMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC5=C(C=CC(=C5)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-(((3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)methyl)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-3-(((3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)methyl)benzaldehyde
Reactant of Route 2
4-Methoxy-3-(((3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)methyl)benzaldehyde
Reactant of Route 3
Reactant of Route 3
4-Methoxy-3-(((3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)methyl)benzaldehyde
Reactant of Route 4
Reactant of Route 4
4-Methoxy-3-(((3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)methyl)benzaldehyde
Reactant of Route 5
Reactant of Route 5
4-Methoxy-3-(((3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)methyl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
4-Methoxy-3-(((3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)methyl)benzaldehyde

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